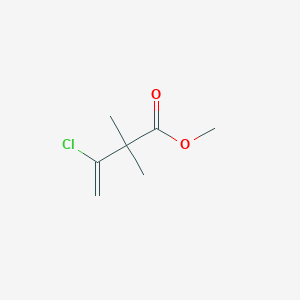
methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate
Übersicht
Beschreibung
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, also known as MEFC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEFC is a member of the indole family of compounds, which are known to possess various biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is primarily used as an intermediate in organic synthesis. Pete et al. (2006) describe the synthesis of formyl-1H-indole-2-carboxylates, which are valuable intermediates, from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process involves transforming the sulfomethyl group to a formyl function (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete et al. (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates through a related method (Pete, Parlagh, & Tőke, 2003).
Pharmacological Applications
In pharmacological research, various derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate are explored for potential therapeutic applications. For instance, Carbone et al. (2013) prepared derivatives of this compound as part of their research into analogues of the bisindole alkaloid topsentin. These compounds were tested for anticancer activity, with one derivative showing moderate activity against specific cancer cell lines (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
Material Science and Physical Chemistry
In the field of material science and physical chemistry, the derivatives of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate have been studied for their thermodynamic properties. Carvalho et al. (2016) conducted a study on the standard molar enthalpies of formation of ethyl 1H-indole-2-carboxylate and its methyl variant, providing valuable data for further chemical applications (Carvalho, Amaral, Morais, & Silva, 2016).
Other Research Areas
The compound and its derivatives have also found use in various other areas of chemical research. For instance, the synthesis of 4H-furo[3,2-b]indole derivatives by Tanaka, Yakushijin, and Yoshina (1979) involved the use of methyl or ethyl indole-2-carboxylates as key intermediates (Tanaka, Yakushijin, & Yoshina, 1979). This highlights the versatility of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate in diverse chemical syntheses.
Eigenschaften
IUPAC Name |
methyl 1-ethyl-3-formylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWQVXVTZDKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654694 | |
| Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
CAS RN |
1019111-45-5 | |
| Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)

![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)






![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)

